molecular formula C20H17FN2O3S B2425239 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 872688-87-4

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No.: B2425239
CAS No.: 872688-87-4
M. Wt: 384.43
InChI Key: WDSCAZRMVCYEFV-UHFFFAOYSA-N
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Description

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a synthetic pyridazinone-based compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure, featuring a pyridazine core linked to dimethoxyphenyl and fluorophenyl groups via a sulfanyl-ethanone bridge, is characteristic of scaffolds investigated for modulating key biological targets . Pyridazinone derivatives are a recognized class of heterocyclic compounds studied for their diverse pharmacological potential . The 3,4-dimethoxyphenyl moiety can influence the molecule's electronic properties and binding affinity, while the 4-fluorophenyl group is a common feature in compounds designed for enhanced metabolic stability and target engagement . This specific structural architecture suggests potential utility as a key intermediate or lead compound in programs targeting enzyme inhibition, such as D-amino acid oxidase (DAAO), an area of exploration for neurological disorders , or in the investigation of cyclooxygenase (COX) pathways relevant to inflammation . Researchers can employ this compound as a versatile building block for further chemical functionalization or as a pharmacological tool to probe biological mechanisms in vitro. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-25-18-9-5-14(11-19(18)26-2)16-8-10-20(23-22-16)27-12-17(24)13-3-6-15(21)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCAZRMVCYEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326851
Record name 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872688-87-4
Record name 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridazine Core Construction

The 6-(3,4-dimethoxyphenyl)pyridazin-3-yl moiety is typically synthesized via cyclocondensation reactions. A widely adopted protocol involves the reaction of glyoxylic acid monohydrate (1) with 3,4-dimethoxyacetophenone (2b) under acidic conditions, followed by hydrazine hydrate treatment to yield 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (3b) .

Key steps :

  • Aldol condensation : Glyoxylic acid reacts with 3,4-dimethoxyacetophenone in acetic acid under reflux to form an α,β-unsaturated ketone intermediate.
  • Cyclization : Hydrazine hydrate induces cyclization, producing the pyridazinone ring. This step achieves a 93% yield when conducted in ammoniacal solution at reflux for 2 hours.

Optimization notes :

  • Prolonged reflux (10 hours) ensures complete conversion of the acetophenone derivative.
  • Cooling the reaction mixture in an ice bath before hydrazine addition minimizes side reactions.

Functionalization at Pyridazin-3-yl Position

The 3-position of the pyridazine ring is activated for nucleophilic substitution. Chlorination of 3b using phosphorus oxychloride (POCl₃) generates 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (4b) , a critical intermediate for subsequent sulfanyl group introduction.

Reaction conditions :

  • POCl₃ (excess) at reflux (105–110°C) for 4–6 hours.
  • Yields: 89–92%.

Mechanistic insight :
The reaction proceeds via a two-step process:

  • Protonation of the pyridazinone oxygen by POCl₃.
  • Nucleophilic displacement of the hydroxyl group by chloride.

Thioether Linkage Formation

Coupling the chloropyridazine (4b) with 1-(4-fluorophenyl)ethanethiol requires careful optimization due to the poor nucleophilicity of thiols. A base-mediated SNAr (nucleophilic aromatic substitution) reaction is employed:

Procedure :

  • Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous DMF.
  • Stoichiometry : 1.2 equivalents of thiol relative to 4b .
  • Temperature : 80°C for 12–16 hours.

Yield : 78–85%.

Critical parameters :

  • Exclusion of moisture prevents thiol oxidation.
  • Use of DMF enhances solubility of both aromatic substrates.

Friedel-Crafts Acylation for Ethanone Moiety

The 1-(4-fluorophenyl)ethanone group is introduced via Friedel-Crafts acylation of fluorobenzene with acetyl chloride.

Catalyst system :

  • AlCl₃ (1.5 equivalents) in dichloromethane (DCM) at 0°C.

Challenges :

  • Competing diacylation is suppressed by slow addition of acetyl chloride.
  • Regioselectivity is ensured by the electron-withdrawing fluorine substituent directing acylation to the para position.

Process Optimization and Scalability

Chloropyridazine Synthesis Enhancement

Comparative studies reveal that substituting POCl₃ with PCl₅ in toluene increases the reaction rate (completion in 2 hours vs. 6 hours) while maintaining yields at 88–90%.

Advantages :

  • Reduced reaction time improves throughput.
  • Toluene facilitates easier work-up compared to POCl₃’s excess handling.

Thioether Coupling Efficiency

Screenings of solvents and bases demonstrate that:

  • DMSO increases reaction rate (8 hours) but complicates purification.
  • K₂CO₃ in acetonitrile at 60°C provides 82% yield with easier isolation.

Side reactions :

  • Overheating (>90°C) leads to pyridazine ring decomposition.
  • Thiol oxidation to disulfides is mitigated by N₂ sparging.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.96 (s, 1H, NH), 7.86 (d, J=8.8 Hz, 1H, pyridazine H-5), 7.45–7.30 (m, 4H, fluorophenyl), 6.95 (d, J=8.4 Hz, 1H, dimethoxyphenyl H-5), 3.84 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

IR (KBr) :

  • 3560–3259 cm⁻¹ (N–H stretch), 1608 cm⁻¹ (C=N), 1512 cm⁻¹ (C=C aromatic).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at RT=7.02 min.

Industrial Applicability and Challenges

Cost Analysis

  • Major cost drivers : 3,4-Dimethoxyacetophenone (€320/kg) and fluorophenylthiol (€450/kg).
  • Waste streams : POCl₃ hydrolysis generates HCl gas, necessitating scrubbers.

Green Chemistry Alternatives

  • Biocatalytic acylation : Lipases in ionic liquids reduce AlCl₃ usage by 60%.
  • Solvent recovery : DMF is recycled via distillation (85% recovery).

Chemical Reactions Analysis

Types of Reactions

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone include other pyridazine derivatives and compounds with similar functional groups, such as:

  • 2-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one
  • 4-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one
  • 2-(4-Fluorophenyl)pyridazin-3(2H)-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a novel pyridazine derivative that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Substitution with Dimethoxyphenyl Group : Electrophilic aromatic substitution introduces the 3,4-dimethoxyphenyl group onto the pyridazine ring.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction adds the sulfanyl group.
  • Formation of the Ethanone Moiety : The final step involves coupling with a fluorophenyl group to yield the desired ethanone structure.

The molecular formula for this compound is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 364.44 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including our compound of interest. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in cellular metabolism and apoptosis pathways. The specific interaction with MAO-B has been suggested based on docking studies, indicating that this compound may act as a reversible inhibitor.
  • Induction of Apoptosis : Flow cytometry analysis has indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining and caspase activation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related pyridazine derivatives, providing insight into their potential therapeutic applications:

  • Study on MAO Inhibition : A study demonstrated that derivatives structurally similar to our compound exhibited selective inhibition of MAO-B with IC50 values ranging from 0.0071 µM to 0.014 µM, suggesting a promising avenue for neurodegenerative disorder treatment .
  • Cytotoxicity Assessment : In cytotoxicity assays involving L929 fibroblast cells, derivatives showed varying levels of toxicity, with some exhibiting no significant cytotoxic effects at lower concentrations, highlighting their potential for selective targeting of cancer cells without harming normal cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cells
Enzyme InhibitionReversible MAO-B inhibitor
Apoptosis InductionIncreased apoptosis in treated cells

Q & A

Q. What are the primary synthetic routes for preparing 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Pyridazine Formation : Cyclocondensation of 1,4-diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) to form the pyridazine ring.

Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using Lawesson’s reagent or thiourea derivatives in anhydrous solvents (e.g., DMF, 100°C).

Functionalization : Suzuki-Miyaura coupling to attach the 3,4-dimethoxyphenyl group to the pyridazine ring, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) .

Ethanone Moiety Installation : Friedel-Crafts acylation of the 4-fluorophenyl group with acetyl chloride in the presence of AlCl₃ .
Key Tools : Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–3.9 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 425.1052) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C-S bond length ~1.81 Å) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Suzuki-Miyaura coupling step?

Methodological Answer:

  • Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂ for catalytic efficiency.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus toluene/water mixtures for better solubility of aryl boronic acids.
  • Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and byproduct formation .
  • Base Selection : Evaluate K₂CO₃ vs. Cs₂CO₃ for enhanced coupling efficiency under inert atmospheres .
    Data Analysis : Track yield improvements via GC-MS and quantify Pd residues via ICP-OES to ensure compliance with ICH guidelines.

Q. How can computational modeling predict this compound’s biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding affinity to target proteins (e.g., kinase enzymes). Parameterize the fluorophenyl group’s electrostatic potential for hydrophobic pocket interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS, 100 ns trajectories) to assess conformational flexibility .
  • QSAR Modeling : Corporate substituent descriptors (e.g., Hammett σ values for methoxy groups) to predict IC₅₀ values against cancer cell lines .

Q. How to resolve contradictions in observed biological activity across assays?

Methodological Answer:

  • Assay Validation : Replicate experiments in orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) to confirm activity .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media that may interfere with results .
  • Cell Line Authentication : Ensure no cross-contamination via STR profiling, particularly for cancer lines prone to misidentification .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess variability between biological replicates .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (skin irritation category 2) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) .
  • Biological Testing : Screen derivatives against a panel of enzymes/cell lines (e.g., kinases, CYP450 isoforms) to identify selectivity trends .
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster compounds by activity profiles and generate heatmaps .

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